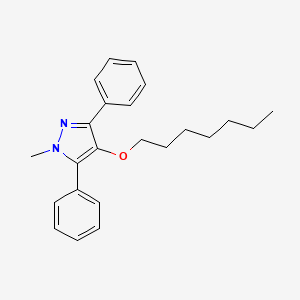
Undecapentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecapentaene is a polyene compound characterized by the presence of five conjugated double bonds within an eleven-carbon chain. This structure imparts unique electronic and optical properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecapentaene can be synthesized through several methods. One common approach involves the photoirradiation of 10-diazobicyclo[6.3.0]undeca-formed compounds using a high-pressure mercury lamp . This method generates highly reactive species in solution, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar photoirradiation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-pressure mercury lamps and controlled environments are crucial for the successful production of this compound.
Chemical Reactions Analysis
Types of Reactions
Undecapentaene undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form products like azulene.
Reduction: Can be reduced under specific conditions to form saturated hydrocarbons.
Substitution: Reacts with nucleophiles and electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Methanol or benzene under controlled conditions.
Major Products Formed
Oxidation: Azulene.
Reduction: Saturated hydrocarbons.
Substitution: 7-methoxybicyclo[6.3.0]undeca-1,3,5,8,10-pentaene and 10-phenyl-bicyclo[6.3.0]this compound.
Scientific Research Applications
Undecapentaene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential role in biological systems due to its structural similarity to natural polyenes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of undecapentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as the formation of reactive intermediates or the stabilization of certain molecular structures. The pathways involved often include electron transfer processes and the formation of resonance-stabilized intermediates .
Comparison with Similar Compounds
Undecapentaene can be compared to other polyenes, such as:
Cyclopentadienylidene: Similar in its conjugated system but differs in ring structure.
Cycloheptatrienylidene: Another polyene with a different ring structure and electronic properties.
Uniqueness
This compound’s unique linear structure with five conjugated double bonds sets it apart from other polyenes, providing distinct electronic and optical properties that are valuable in various research and industrial applications.
Similar Compounds
- Cyclopentadienylidene
- Cycloheptatrienylidene
- Spiro[5.5]undecane derivatives
Properties
IUPAC Name |
undeca-1,3,5,7,9-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-5-7-9-11-10-8-6-4-2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBUBXHTRMHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707355 |
Source


|
| Record name | Undeca-1,3,5,7,9-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60672-16-4 |
Source


|
| Record name | Undeca-1,3,5,7,9-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)






